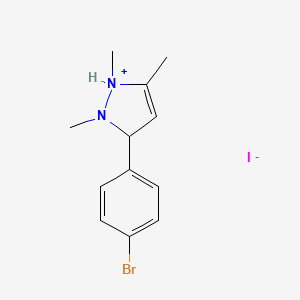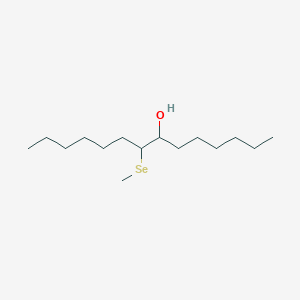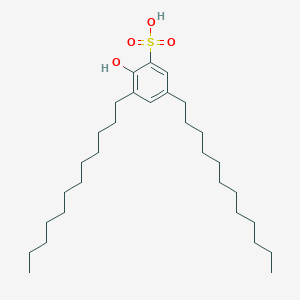![molecular formula C16H27N3O B14596078 N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea CAS No. 60810-02-8](/img/structure/B14596078.png)
N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms. The compound also contains a butyl group, an ethyl group, and a phenyl group, making it a complex molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea typically involves the reaction of an isocyanate or carbamoyl chloride with an amine. One common method is the reaction of butyl isocyanate with N-{3-[ethyl(phenyl)amino]propyl}amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted urea derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-N’-{3-[methyl(phenyl)amino]propyl}urea
- N-Butyl-N’-{3-[ethyl(phenyl)amino]ethyl}urea
- N-Butyl-N’-{3-[ethyl(phenyl)amino]butyl}urea
Uniqueness
N-Butyl-N’-{3-[ethyl(phenyl)amino]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
60810-02-8 |
|---|---|
Fórmula molecular |
C16H27N3O |
Peso molecular |
277.40 g/mol |
Nombre IUPAC |
1-butyl-3-[3-(N-ethylanilino)propyl]urea |
InChI |
InChI=1S/C16H27N3O/c1-3-5-12-17-16(20)18-13-9-14-19(4-2)15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H2,17,18,20) |
Clave InChI |
YVMOCLUATWEMCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NCCCN(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)


![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)


![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
